

Application Note: LC-MS Method for Quantifying D-Glucose-¹³C₆ Enrichment

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Compound of Interest

Compound Name: D-Glucose-¹³C₆

Cat. No.: B025938

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing is a powerful technique in metabolic research, offering deep insights into the dynamic fluxes of metabolic pathways. D-Glucose-¹³C₆, a non-radioactive, stable isotope-labeled form of glucose, serves as a key tracer for studying central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. When introduced into a biological system, the ¹³C-labeled carbon backbone of glucose can be tracked as it is incorporated into various downstream metabolites.^[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific analytical technique ideal for this purpose. A significant advantage of LC-MS over traditional Gas Chromatography-Mass Spectrometry (GC-MS) methods is the elimination of the need for chemical derivatization of glucose, which simplifies sample preparation and reduces analytical uncertainty.^{[2][3][4]}

This application note provides a detailed protocol for the quantification of D-Glucose-¹³C₆ enrichment in biological samples using LC-MS, from sample preparation to data analysis.

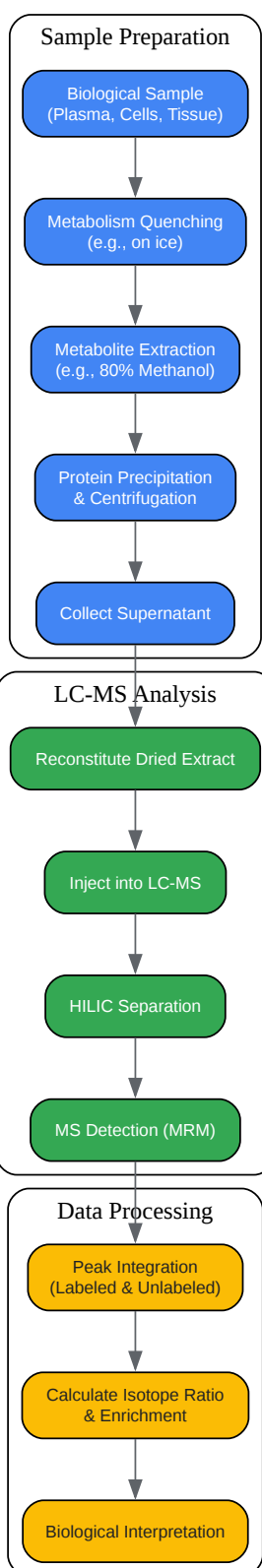
Principle of the Method

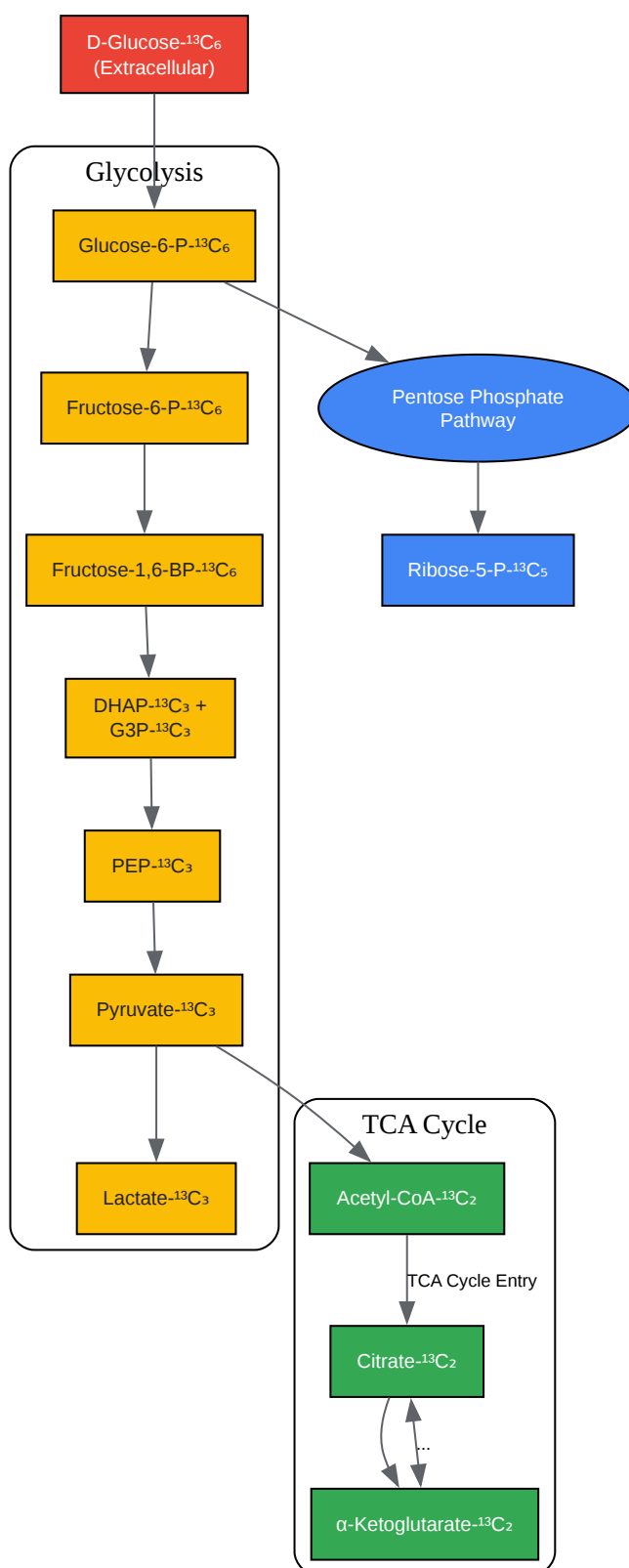
The method is based on isotope dilution mass spectrometry (ID-MS).^[5] Biological samples (e.g., plasma, cell extracts) are spiked with a known concentration of D-Glucose-¹³C₆, which serves as an internal standard. The sample is then processed to extract metabolites. Using

Liquid Chromatography (LC), the labeled glucose ([M+6]) is separated from the unlabeled, endogenous glucose ([M+0]). The separated molecules are then ionized and detected by a Mass Spectrometer (MS). The mass spectrometer differentiates the molecules based on their mass-to-charge ratio (m/z). By comparing the peak area of the labeled D-Glucose- $^{13}\text{C}_6$ (m/z 185.1 in negative ion mode) to the unlabeled D-Glucose (m/z 179.1 in negative ion mode), the isotopic enrichment and the concentration of endogenous glucose can be accurately quantified. [5] This ratiometric approach compensates for analyte loss that may occur during sample preparation and analysis.[5][6]

Experimental and Analytical Workflow

The overall workflow involves sample collection, metabolite extraction, LC-MS analysis, and data processing to determine isotopic enrichment.





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- To cite this document: BenchChem. [Application Note: LC-MS Method for Quantifying D-Glucose- $^{13}\text{C}_6$ Enrichment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025938#lc-ms-method-for-quantifying-d-glucose-13c6-enrichment]

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